molecular formula C4H9NO2 B556109 D-2-Aminobutyric acid CAS No. 2623-91-8

D-2-Aminobutyric acid

Cat. No.: B556109
CAS No.: 2623-91-8
M. Wt: 103.12 g/mol
InChI Key: QWCKQJZIFLGMSD-GSVOUGTGSA-N
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Description

D-2-Aminobutyric acid is a non-proteinogenic amino acid with the molecular formula C4H9NO2. It is an enantiomer of 2-aminobutyric acid and is characterized by its chiral center, which gives it specific optical activity. This compound is of significant interest due to its applications in various fields, including pharmaceuticals, agriculture, and food industries .

Mechanism of Action

Target of Action

D-2-Aminobutyric acid primarily targets the γ-Aminobutyric acid sub-type A receptors (GABA A Rs), which are the most prominent inhibitory neurotransmitter receptors in the central nervous system (CNS) . These receptors are a family of ligand-gated ion channels with significant physiological and therapeutic implications .

Mode of Action

This compound interacts with its targets by binding to post-synaptic GABA receptors (GABA A and GABA B), which modulate ion channels, hyperpolarize the cell, and prevent action potential transmission . This interaction results in elevated levels of GABA .

Biochemical Pathways

This compound affects the GABAergic system, which is critical in neurodevelopmental disorders . It is involved in the synthesis of antibiotics, antiproliferatives, and inhibitors of angiotensin . A multi-enzymatic system made of L-threonine ammonia lyase from E. coli, DAADH, and formate dehydrogenase (from Pseudomonas sp. 101 or Candida boidinii) was set up to produce this compound using L-threonine .

Pharmacokinetics

For instance, the GABA receptor potentiator HSK3486, which also targets GABA receptors, has been studied for its pharmacokinetic properties . Similar studies could provide insights into the pharmacokinetics of this compound.

Result of Action

The result of this compound’s action is the elevation of GABA levels . This can have a significant effect on normal brain function . Dysfunction of the GABAergic system contributes to the development of several diseases .

Biochemical Analysis

Biochemical Properties

D-2-Aminobutyric acid is synthesized from L-threonine by L-threonine ammonia lyase, which is then converted to this compound by D-amino acid dehydrogenase . The enzyme formate dehydrogenase is also involved in this process .

Cellular Effects

This compound is involved in several physiological processes. It has been found to have a role in autoimmune diseases like multiple sclerosis, type 1 diabetes, and rheumatoid arthritis and may modulate the immune response to infections .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various enzymes and proteins. For instance, it interacts with L-threonine ammonia lyase, D-amino acid dehydrogenase, and formate dehydrogenase during its synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to be produced with high yield and enantioselective excess . This indicates that the compound is stable and does not degrade significantly over time.

Dosage Effects in Animal Models

Given its role in modulating immune responses, it is likely that its effects would vary depending on the dosage .

Metabolic Pathways

This compound is involved in the metabolic pathway that converts L-threonine to this compound. This pathway involves the enzymes L-threonine ammonia lyase, D-amino acid dehydrogenase, and formate dehydrogenase .

Subcellular Localization

The subcellular localization of this compound is also not well known. Given that it is synthesized from L-threonine, it is likely that it is found in the same subcellular compartments where this metabolic process occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-2-Aminobutyric acid can be synthesized through several methods. One common approach involves the enzymatic synthesis using a multi-enzymatic system. This system typically includes L-threonine ammonia lyase, D-amino acid dehydrogenase, and formate dehydrogenase. The process starts with L-threonine, which undergoes deamination to form 2-ketobutyrate. This intermediate is then reductively aminated to produce this compound with high optical purity .

Industrial Production Methods: In industrial settings, this compound is often produced using biocatalytic processes due to their efficiency and environmental benefits. The use of recombinant microorganisms engineered to express the necessary enzymes allows for large-scale production. This method is preferred for its high yield and enantioselectivity .

Chemical Reactions Analysis

Types of Reactions: D-2-Aminobutyric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding keto acids.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in substitution reactions to form derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include keto acids, amines, and various substituted derivatives .

Scientific Research Applications

D-2-Aminobutyric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: It serves as a substrate for studying enzyme kinetics and mechanisms.

    Medicine: It is used in the synthesis of pharmaceuticals, including antibiotics and enzyme inhibitors.

    Industry: It is employed in the production of agrochemicals and food additives.

Comparison with Similar Compounds

  • L-2-Aminobutyric acid
  • DL-2-Aminobutyric acid
  • 2-Aminoisobutyric acid

Comparison: D-2-Aminobutyric acid is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its L-enantiomer. Unlike DL-2-Aminobutyric acid, which is a racemic mixture, this compound is optically pure and exhibits higher specificity in biochemical reactions. 2-Aminoisobutyric acid, on the other hand, has a different structural configuration, leading to varied reactivity and applications .

Properties

IUPAC Name

(2R)-2-aminobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCKQJZIFLGMSD-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314996
Record name D-α-Aminobutyric acid
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Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-alpha-Aminobutyric acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

278 mg/mL
Record name D-alpha-Aminobutyric acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2623-91-8
Record name D-α-Aminobutyric acid
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Record name D-alpha-Aminobutyric acid
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Record name D-α-Aminobutyric acid
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Record name D-(-)-2-aminobutyric acid
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Record name D-alpha-Aminobutyric acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the conformational preferences of D-2-Aminobutyric acid when incorporated into larger peptides?

A1: Studies focusing on the dipeptide taste ligand, L‐aspartyl‐D‐2‐aminobutyric acid‐(S)‐α‐ethylbenzylamide, reveal that this compound can adopt different side-chain conformations (g−, g+, and t) when part of an N-substituted aspartyl residue. This flexibility was observed in X-ray crystallographic studies of the dipeptide, which showed six distinct conformers within the unit cell. Despite these conformational variations, the dipeptide retained its sweet taste properties. [, ]

Q2: How does the structure of this compound relate to its ability to form co-crystals with other amino acids?

A2: this compound readily forms co-crystals with various L-amino acids, including L-Norvaline and L-Phenylalanine. These complexes typically exhibit a 1:1 stoichiometry and display hydrogen-bonding patterns characteristic of LD–LD interactions, forming 2D hydrogen-bonded bilayers. [, ] The linear side chain of this compound appears to contribute to the formation of these specific packing arrangements.

Q3: Can this compound be used in the synthesis of cyclosporin analogues?

A3: Yes, cell-free enzymatic systems derived from the fungus Beauveria nivea can incorporate this compound into the cyclosporin structure. This has enabled the production of [this compound]Cyclosporin A, a novel analogue. [] The immunosuppressive activity of this and other synthesized analogues requires further investigation.

Q4: What is the role of this compound in the structure-activity relationship of the antitumor bicyclic hexapeptide RA-VII?

A4: While not naturally present in RA-VII, this compound has been used as a replacement for D-Alanine at position 1 in synthetic analogues. Studies indicated that substituting D-Alanine with this compound, or other larger amino acids, at position 1 decreased the cytotoxic activity of RA-VII analogues. This suggests that the size of the side chain at this position is crucial for maintaining the bioactive conformation and thus, the antitumor activity. [, ]

Q5: Are there efficient methods for synthesizing this compound with high optical purity?

A5: Yes, a highly atom-economic tri-enzymatic catalytic system has been developed for the synthesis of this compound using L-Threonine as the starting material. This system, comprised of L-Threonine ammonia lyase (L-TAL), D-Amino acid dehydrogenase (D-AADH), and formate dehydrogenase (FDH), produces this compound with >90% yield and >99% enantiomeric excess. []

Q6: What are the implications of D-amino acid degradation pathways in E. coli for the biotechnological production of D-amino acids?

A6: E. coli, a commonly used host for biocatalytic production, expresses enzymes like D-Amino acid dehydrogenase (DadA) and D-Serine dehydratase (DsdA) that degrade D-amino acids. Deletion of the dadA gene significantly reduced degradation of D-Methionine, D-Phenylalanine, and almost completely abolished this compound degradation. Further deletion of dsdA alongside dadA nearly eliminated D-Serine and D-Phenylalanine degradation. These findings suggest that dadA and dsdA deletion mutants are promising hosts for enhanced biocatalytic production of D-amino acids, including this compound, using systems like the hydantoinase pathway. []

Q7: Has this compound been explored for its potential in nonlinear optical applications?

A7: Recent research suggests that the this compound L-Norvaline co-crystal exhibits promising third-order nonlinear optical (NLO) properties. While still in early stages, this research highlights the potential of this co-crystal for applications in optoelectronics and photonics. []

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